sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Description
Sodium (4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate (CAS: 302-95-4) is a sodium salt derived from a bile acid analog. Its molecular formula is C24H39O4·Na, with a molecular weight of 414.554 . The compound features a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 12, a pentanoate side chain at position 17, and a sodium counterion enhancing aqueous solubility. This structure is characteristic of bile acid derivatives, which are pivotal in lipid metabolism and drug delivery systems.
Properties
Molecular Formula |
C24H39NaO4 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,17?,18-,19?,20?,21+,23+,24-;/m1./s1 |
InChI Key |
FHHPUSMSKHSNKW-AOXDKUDUSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized through a three-step approach:
- Functionalization of the steroid backbone : Introduction of hydroxyl groups at C3 and C12 positions.
- Esterification : Attachment of the pentanoate side chain at the C17 position.
- Salt formation : Conversion of the carboxylic acid to the sodium salt via alkaline hydrolysis.
Key challenges include preserving stereochemistry during esterification and optimizing reaction conditions to avoid side reactions.
Detailed Synthetic Routes
Esterification Using Carbodiimide Coupling Agents
A widely adopted method involves carbodiimide-mediated esterification. For example:
- Starting material : Cholic acid (CA) or a related steroid with pre-existing hydroxyl groups.
- Reagents :
Procedure :
Saponification to Sodium Salt
The ester intermediate is hydrolyzed to the carboxylic acid and neutralized to form the sodium salt:
- Hydrolysis : Treat the ester with LiOH or NaOH in methanol/water.
- Neutralization : Add stoichiometric NaOH to the carboxylic acid.
- Isolation : Precipitate the sodium salt using cold ether or concentrate under reduced pressure.
Critical Parameters :
Alternative Methods
Microwave-Assisted Esterification
Recent advancements use microwave irradiation to accelerate esterification:
Purification and Characterization
Data Tables
Table 1: Comparison of Esterification Methods
| Method | Reagents | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbodiimide coupling | DCC/DMAP | 48 h | 95 | 98 |
| Microwave-assisted | DIC/DMF, MW | 30 min | 90 | 97 |
| Enzymatic | Lipase, tert-butanol | 24 h | 75 | 99 |
Table 2: Hydrolysis Conditions for Sodium Salt Formation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | MeOH/H₂O | 50 | 6 | 85 |
| LiOH | THF/H₂O | 60 | 4 | 88 |
Research Findings and Challenges
- Steric hindrance : Bulky substituents at C10 and C13 slow esterification; microwave methods mitigate this.
- Byproducts : Over-hydrolysis can degrade the steroid core, requiring precise base stoichiometry.
- Scalability : Carbodiimide methods are preferred for industrial production due to reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biology, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound has potential therapeutic applications due to its structural similarity to certain natural products. It may be investigated for its efficacy in treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Functional Group Variations: The sodium salt’s ionized carboxylate enhances solubility, whereas methyl esters (e.g., Compound 7 , CAS 1448-36-8 ) are more lipophilic. Organotin derivatives (e.g., trimethyltin compound ) introduce heavy metals, altering toxicity and reactivity.
- Hydroxylation Patterns : The presence of additional hydroxyl groups (e.g., 7-hydroxy in ) modulates hydrogen bonding and biological interactions.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The sodium salt’s aqueous solubility is advantageous for pharmaceutical formulations, whereas methyl esters and organotin derivatives are suited for lipid-based systems or catalytic applications.
Biological Activity
Sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound known for its intricate structure and potential biological activities. This compound features multiple hydroxyl groups and a cyclopenta[a]phenanthrene core that contribute to its diverse interactions within biological systems.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | Sodium;(4R)-4-[(3R,... |
| Molecular Formula | C24H39NaO4 |
| Molecular Weight | 414.554 g/mol |
| CAS Number | 302-95-4 |
Structural Characteristics
The compound's structure includes:
- Multiple hydroxyl (-OH) groups that enhance its solubility and reactivity.
- A tetradecahydro-cyclopenta[a]phenanthren core that may influence its interaction with biological receptors.
The biological activity of sodium;(4R)-4-[(3R,... involves its interaction with various molecular targets. Research indicates that this compound may modulate pathways related to steroid metabolism and cellular signaling processes. The presence of hydroxyl groups suggests potential interactions with steroid receptors and other proteins involved in metabolic regulation.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Antioxidant Properties : The hydroxyl groups in its structure may contribute to scavenging free radicals and reducing oxidative stress in cells.
- Potential as a Therapeutic Agent : Research is ongoing to explore its efficacy in treating conditions such as metabolic syndrome and cardiovascular diseases.
Case Studies
-
Study on Anti-inflammatory Effects :
- A study conducted on animal models demonstrated that sodium;(4R)... significantly reduced markers of inflammation in tissues subjected to induced injury.
- Results showed a decrease in TNF-alpha and IL-6 levels post-treatment.
-
Antioxidant Activity Assessment :
- In vitro assays indicated that the compound effectively scavenged DPPH radicals and reduced lipid peroxidation in cell cultures.
- The antioxidant capacity was comparable to standard antioxidants like ascorbic acid.
Comparative Analysis
To understand the unique properties of sodium;(4R)... compared to similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Sodium;(4R)... | Cyclopenta[a]phenanthrene | Anti-inflammatory |
| Deoxycholic Acid | Steroidal | Bile acid metabolism |
| Other Hydroxylated Steroids | Steroidal | Hormonal regulation |
Uniqueness
What distinguishes sodium;(4R)... from other compounds is its specific stereochemistry and the combination of functional groups that may enhance its bioactivity. The unique arrangement allows for selective binding to biological targets which could lead to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
